molecular formula C20H24N4O4S2 B12139508 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12139508
M. Wt: 448.6 g/mol
InChI Key: XVORBWAFPXUBBE-PTNGSMBKSA-N
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Description

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiazolidin-5-ylidene Group: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative under suitable conditions.

    Attachment of the Hydroxyethoxyethylamino Group: This step involves the reaction of the intermediate with 2-(2-hydroxyethoxy)ethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the thioxo group to a thiol group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield thiols or other reduced forms.

Scientific Research Applications

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethanol: This compound shares the hydroxyethoxyethylamino group and can be used as a comparison for studying the effects of the pyrido[1,2-a]pyrimidin-4-one core.

    2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxyethoxy group and can be used to compare the reactivity and properties of the thiazolidin-5-ylidene group.

Uniqueness

The uniqueness of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and potential applications

Properties

Molecular Formula

C20H24N4O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O4S2/c1-3-7-23-19(27)15(30-20(23)29)11-14-17(21-6-9-28-10-8-25)22-16-5-4-13(2)12-24(16)18(14)26/h4-5,11-12,21,25H,3,6-10H2,1-2H3/b15-11-

InChI Key

XVORBWAFPXUBBE-PTNGSMBKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)SC1=S

Origin of Product

United States

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